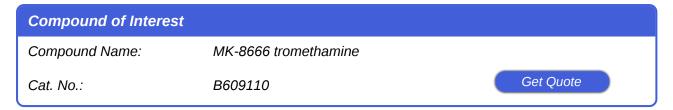


The Discovery and Chemical Synthesis of MK-8666 Tromethamine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, it demonstrated robust glucose-lowering efficacy in early clinical trials.[2] However, its clinical development was discontinued during Phase I studies due to concerns regarding liver safety.[3][4][5][6] This technical guide provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and the metabolic pathways of MK-8666 that likely contributed to its hepatotoxicity.

Discovery and Rationale: Targeting GPR40 for Type 2 Diabetes

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-stimulated insulin secretion in a glucose-dependent manner.[5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[5] The therapeutic hypothesis for the development of MK-8666 was to create a GPR40 agonist that could enhance glucose-stimulated insulin secretion and thereby improve glycemic control in patients with type 2 diabetes.



MK-8666 was identified as a potent and selective partial GPR40 agonist with an EC50 of 0.54 nM for human GPR40.[1] Its selectivity was established against other G-protein coupled receptors such as GPR119, GPR43, GPR41, and GPR120.[1]

Chemical Synthesis of MK-8666

A scalable and efficient synthesis for MK-8666 was developed, with a key strategic step involving a kinetically controlled dynamic enzymatic ketone reduction to establish the stereochemistry at two centers.[7][8]

Retrosynthetic Analysis

The synthesis strategy involved the disconnection of MK-8666 into a chloropyridine headpiece and a benzylic alcohol tailpiece. The key challenges in the synthesis were the stereoselective formation of the trans-alcohol on the cyclopropane ring system.

Key Synthetic Steps

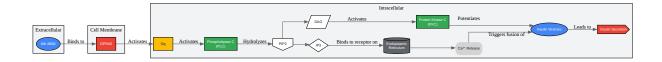
The synthesis commenced from a simple pyridine building block.[7] A pivotal step in the synthetic route is the dynamic kinetic reduction of an unactivated ketone, which was optimized through directed evolution of a ketoreductase enzyme.[7] This enzymatic reduction yielded the desired trans-alcohol with high diastereoselectivity (>30:1 dr) and enantioselectivity (>99% ee). [7]

Following the enzymatic reduction, an intramolecular displacement reaction was employed to form the cyclopropane ring with complete control over the endo/exo selectivity.[8] The final endgame strategy involved a Palladium-catalyzed C-O coupling reaction to connect the chloropyridine headpiece with the benzylic alcohol tailpiece, completing the synthesis of MK-8666.[8]

Mechanism of Action and Signaling Pathway

As a GPR40 agonist, MK-8666 mimics the action of endogenous long-chain free fatty acids.[5] Activation of GPR40 by MK-8666 initiates a signaling cascade predominantly through the Gαq/11 pathway.[9]





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GPR40 Signaling Pathway for Insulin Secretion.

This activation of the G α q protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The resulting increase in intracellular calcium and activation of PKC leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells.[5]

Clinical Data and Pharmacokinetics

A Phase Ib clinical trial in patients with type 2 diabetes demonstrated that MK-8666 was generally well-tolerated and showed robust glucose-lowering efficacy.[2]



Doromotor	Discobe (n=10)	F0 mg (n=0)	150 mg (n=10)	F00 mg (n=10)
Parameter	Placebo (n=18)	50 mg (n=9)	150 mg (n=18)	500 mg (n=18)
Change in Fasting Plasma Glucose (mg/dL) on Day 15	-	-30.8	-36.0	-54.1
Median Tmax (h)	N/A	2.0-2.5	2.0-2.5	2.0-2.5
Mean Apparent Terminal Half-life (h)	N/A	22-32	22-32	22-32
Serious Adverse Effects	0	0	0	0
Treatment- related Hypoglycemia	0	0	0	0
Mild-to-moderate Transaminitis	0	0	1	0
Table 1: Summary of Phase Ib Clinical Trial Data for MK-8666.[2]				

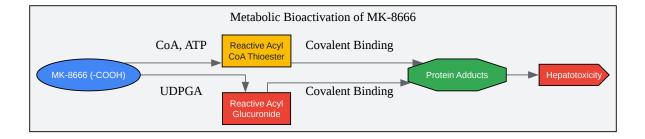
Hepatotoxicity and Discontinuation

Despite the promising efficacy, the development of MK-8666 was halted due to liver safety concerns that emerged during Phase I clinical trials.[3][4][5][6] One patient in the 150 mg dosing group exhibited mild-to-moderate transaminitis.[2]

Mechanism of Liver Injury

Subsequent investigations into the mechanism of hepatotoxicity revealed that the carboxylic acid moiety of MK-8666 is susceptible to metabolic bioactivation.[3][4][6]





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Metabolic pathway leading to hepatotoxicity.

The metabolism of MK-8666 in hepatocytes leads to the formation of two primary reactive metabolites: an acyl glucuronide and an acyl CoA thioester.[3][4][6] These reactive metabolites are capable of covalently binding to cellular proteins, forming protein adducts.[3][4][6] The formation of these adducts is believed to be a causative mechanism for the observed druginduced liver injury (DILI).[3][4][6] Studies in rat and human liver microsomes confirmed the formation of these reactive metabolites and their covalent binding to proteins.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the research and development of MK-8666, based on publicly available literature.

Chemical Synthesis: Dynamic Enzymatic Ketone Reduction

The key stereoselective reduction was performed using an optimized ketoreductase enzyme. The reaction was likely carried out in a buffered aqueous solution containing the ketone substrate, the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). The reaction progress would have been monitored by HPLC until completion. The product alcohol would then be extracted with an organic solvent and purified by column chromatography.



GPR40 Agonist Activity Assay (In Vitro)

The potency of MK-8666 as a GPR40 agonist was likely determined using a cell-based functional assay. This could involve a stable cell line (e.g., HEK293 or CHO) engineered to express human GPR40. The assay would measure the downstream signaling events upon receptor activation, such as intracellular calcium mobilization (using a fluorescent calcium indicator like Fura-2) or inositol phosphate (IP) accumulation (using a radioimmunoassay or a fluorescence-based assay). The EC50 value would be calculated from the dose-response curve of MK-8666.

In Vivo Glucose-Lowering Efficacy Studies

Animal models of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) would have been used to assess the in vivo efficacy of MK-8666. The compound would be administered orally, and blood glucose levels would be monitored over time. An oral glucose tolerance test (OGTT) would likely have been performed to evaluate the effect of MK-8666 on glucose disposal after a glucose challenge.

Hepatotoxicity Assessment (In Vitro)

The potential for MK-8666 to cause liver injury was investigated using in vitro models such as primary human hepatocytes or liver microsomes. To identify reactive metabolites, radiolabeled ([³H]) MK-8666 would be incubated with hepatocytes or microsomes fortified with necessary cofactors (UDPGA for glucuronidation; CoA and ATP for acyl-CoA formation).[6] Covalent binding to proteins would be quantified by measuring the amount of radioactivity irreversibly bound to the protein pellet after extensive washing. The specific protein adducts could be identified by proteolytic digestion of the protein pellet followed by LC-MS/MS analysis.[6]

Conclusion

MK-8666 tromethamine is a compelling case study in modern drug discovery. While it demonstrated high potency and selectivity for its target, GPR40, and showed promising efficacy in early clinical trials for type 2 diabetes, its development was ultimately terminated due to mechanism-based hepatotoxicity. The formation of reactive acyl glucuronide and acyl CoA thioester metabolites from its carboxylic acid moiety highlights the critical importance of understanding a drug candidate's metabolic fate early in the development process. The story of



MK-8666 underscores the ongoing challenge of balancing efficacy with safety in the pursuit of new therapeutics.

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